molecular formula C15H26O2 B2690972 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran CAS No. 223734-62-1

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran

Cat. No.: B2690972
CAS No.: 223734-62-1
M. Wt: 238.371
InChI Key: RXFVLXNCIATBOG-GICMACPYSA-N
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Description

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is a complex organic compound featuring a tetrahydropyran ring structure with a dec-1-yn-5-yloxy substituent

Chemical Reactions Analysis

Types of Reactions

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its ability to form stable cyclic structures makes it valuable in stabilizing reactive intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[(5S)-dec-1-yn-5-yl]oxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3/t14-,15?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFVLXNCIATBOG-GICMACPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC#C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CCC#C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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